molecular formula C9H16N4 B13530176 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine

Cat. No.: B13530176
M. Wt: 180.25 g/mol
InChI Key: KONVSFRPAHGGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazole moiety at the 3-positionThe molecular formula of this compound is C9H16N4, and it has a molecular weight of 180.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with piperidine under suitable conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-1,2,4-triazole: A simpler analog without the piperidine ring.

    3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine: A similar compound with a methyl group instead of an ethyl group on the triazole ring.

    3-(1-Propyl-1H-1,2,4-triazol-5-yl)piperidine: A similar compound with a propyl group on the triazole ring

Uniqueness

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The ethyl group on the triazole ring may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3

InChI Key

KONVSFRPAHGGEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.